molecular formula C6H5NO2 B7722763 Picolinic acid CAS No. 88161-53-9

Picolinic acid

Cat. No. B7722763
CAS RN: 88161-53-9
M. Wt: 123.11 g/mol
InChI Key: SIOXPEMLGUPBBT-UHFFFAOYSA-N
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Description

Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . It is a white solid that is soluble in water .


Synthesis Analysis

Picolinic acid is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) . It is also a catabolite of the amino acid tryptophan through the kynurenine pathway .


Molecular Structure Analysis

The molecular formula of Picolinic acid is C6H5NO2 . It is a pyridinemonocarboxylic acid in which the carboxy group is located at position 2 . It is a conjugate acid of a picolinate .


Chemical Reactions Analysis

Picolinic acid has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction . The reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ leads not only to the N-alkyl-N-phenylpicolinamides as expected but also the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides in the one pot .


Physical And Chemical Properties Analysis

Picolinic acid is a white to tan crystalline solid . Its molar mass is 123.111 g·mol−1 . It has a melting point of 136 to 138 °C (277 to 280 °F; 409 to 411 K) . It is slightly soluble (0.41%) in water .

Scientific Research Applications

  • Chromatographic Applications :

    • Picolinic acid has been used as an on-column chelating agent for the reversed-phase liquid chromatographic separation of various metal ions, demonstrating effective separation and sensitive UV detection capabilities (Nesterenko, Amirova, & Bol’shova, 1994).
  • Biological Activities :

    • It acts as a co-stimulatory agent for inducing tumoricidal activity and reactive nitrogen intermediates in murine macrophages, affecting nitric-oxide synthase (NOS) expression at the gene level (Melillo et al., 1994).
    • Picolinic acid activates the transcription of the inducible nitric oxide synthase gene in murine macrophages when combined with IFN-gamma, highlighting its role in immunological responses (Melillo et al., 1995).
  • Analytical Chemistry :

    • It serves as an effective matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of oligonucleotides, proteins, and tRNA, offering advantages over other matrices (Tang et al., 1994).
  • Industrial Applications :

    • Picolinic acid is used in reactive extraction techniques for the recovery of carboxylic acids from dilute aqueous solutions like fermentation broth, showing potential in pharmaceuticals and herbicide production (Datta & Kumar, 2014; 2015).
  • Molecular Biology :

    • It inhibits RNA synthesis in Neurospora crassa hyphae, suggesting its impact on cellular metabolism and gene expression (Martegani, 1981).
  • Microbial Degradation and Catabolism :

    • The identification and characterization of a pic gene cluster responsible for picolinic acid degradation in Alcaligenes faecalis highlight its catabolic mechanisms in bacteria (Qiu et al., 2019).
  • Medical Research :

    • Studies show that picolinic acid has an anabolic effect on bone in vivo, which could be significant for osteoporosis treatment (Duque et al., 2020).
    • It exhibits antimicrobial activities and DNA interactions, important for understanding its role in biochemical processes (Tamer et al., 2018).
  • Neuroscience :

    • The physiological action of picolinic acid in the human brain is studied for its neuroprotective and immunological effects, although its exact function remains to be fully understood (Grant et al., 2009).
  • Chemical Synthesis :

    • Picolinic acid is used in the synthesis of tri- and tetrasubstituted imidazole, demonstrating its utility in catalyzing chemical reactions (Munsur, Roy, & Imon, 2020).
  • Neuropharmacology :

Safety And Hazards

Picolinic acid is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid dust formation, and do not breathe dust .

Future Directions

Picolinic acid has been shown to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .

properties

IUPAC Name

pyridine-2-carboxylic acid
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InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)
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InChI Key

SIOXPEMLGUPBBT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O
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Molecular Formula

C6H5NO2
Record name picolinic acid
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Related CAS

57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride)
Record name Picolinic acid
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DSSTOX Substance ID

DTXSID7031903
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Molecular Weight

123.11 g/mol
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Physical Description

White or off-white crystalline powder; [MSDSonline], Solid
Record name Picolinic acid
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Solubility

>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C
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Vapor Pressure

0.00789 [mmHg]
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Mechanism of Action

As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function.
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Product Name

Picolinic acid

CAS RN

98-98-6, 32075-31-3, 88161-53-9
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Record name PICOLINIC ACID
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Melting Point

136.5 °C
Record name Picolinic acid
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Synthesis routes and methods I

Procedure details

D-PicLys was substituted by D-3Pal, D-Trp, D-PzcLys, D-2-Nal and D-NicLys. Peptides 7 and 10 with D-3-Pal and D-2-Nal, respectively, were inactive at 0.25 μg. D-Trp is neutral and D-PzcLys is less basic than D-PicLys. These amino acids might be a good choice for lowering histamine release. Analog 11 with D-NicLys showed 67% AOA/0.25 μg which confirms past results that picolinic acid is superior to nicotinic acid for acylation of lysine.
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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-amino-6-(2-fluoro-5-isopropylcabamoyl)phenyl)picolinate (1.0 equiv) in THF (0.5M), was added 1M LiOH (4.0 equiv). After stirring for 4 hours at 60° C., 1 N HCl (4.0 equiv.) was added and the THF was removed in vacuo. The resulting solid was filtered and rinsed with cold H2O (3×20 mL) to yield 3-amino-6-(2-fluoro-5-isopropylcabamoyl)phenyl)picolinic acid (98%). LCMS (m/z): 318.1 (MH+); LC Rt=2.4 min.
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Yield
98%

Synthesis routes and methods III

Procedure details

The mixture of 9.3 g (100 mmol) of 2-methylpyridine, 1.6 g (10 mmol) of N-hydroxyphthalimide, 0.15 g (0.5 mmol) of cobalt(II)acetylacetonato, 250 mL of acetic acid was reacted at 100° C. for 6 hours in an atmosphere of oxygen to obtain 2-pyridinecarboxylic acid (picolinic acid: yield 77%) with 2-methylpyridine conversion of 82%. From the reaction mixture, acetic acid was distilled off. 400 mL of benzonitrile and 400 mL of water were added thereto, shaken sufficiently, and allowed to stand to be separated into two liquid phases. To the resultant organic layer was further added 400 mL of water, shaken sufficiently, and allowed to stand to be separated into two liquid phases. The aqueous layer and the organic layer were analyzed by a liquid chromatography, and as a result, the extraction ratio of N-hydroxyphthalimide (on basis of N-hydroxyphthalimide contained in the reaction mixture) into the organic layer was 83%, the extraction ratio of phthalimide into the organic layer was 85%, the extraction ratio of phthalic acid into the organic layer was 66%, and the extraction ratio of cobalt(II)acetylacetonato (on basis of cobalt(II)acetylacetonato contained in the reaction mixture) into the aqueous layer was 97%.
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9.3 g
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cobalt(II)acetylacetonato
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0.15 g
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250 mL
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Synthesis routes and methods IV

Procedure details

Sodium carbonate (3.34 g, 32 mmols), 2-chloropyridine (2.38 g, 21 mmols) and 40 ml of ethanol are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 100° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of ethanol (prepared under argon) is added, and then 5 bars CO are applied. After 16 hours at 120° C., the mixture is allowed to cool. The reaction mixture is taken up in water and methylene chloride. The aqueous phase is separated, acidified with concentrated hydrochloric acid and concentrated. The residue is extracted with ethanol and, after filtration, the ethanol is distilled off in a vacuum. The solid is recrystallised from water/ethanol/acetone. Yield of title compound as the hydrochloride: 2.13 g (64%).
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3.34 g
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dinorbornylphosphine
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420 mg
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2 mL
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161 mg
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,000
Citations
RS Grant, SE Coggan… - International journal of …, 2009 - journals.sagepub.com
… picolinic acid … picolinic acid in the CNS and its associated synthesis via the kynurenine pathway in health and disease. Discrepancies and gaps in our current knowledge of picolinic acid …
Number of citations: 209 journals.sagepub.com
G Melillo, MC Bosco, T Musso, L Varesio - Recent Advances in Tryptophan …, 1996 - Springer
… In conclusion, the demonstration that picolinic acid is a macrophage costimulator in vitro, … that picolinic acid is produced and active in vivo, support the hypothesis that picolinic acid can …
Number of citations: 30 link.springer.com
J Cockhill, K Jhamandas, RJ Boegman, RJ Beninger - Brain research, 1992 - Elsevier
… Picolinic acid, a pyridine monocarboxylic acid derived from … of the anti-toxic effect of picolinic acid by comparing its effect with … Picolinic acid or related agents were injected alone or in …
Number of citations: 46 www.sciencedirect.com
G Melillo, GW Cox, A Biragyn, LA Sheffler… - Journal of Biological …, 1994 - Elsevier
… The ability of picolinic acid to augment IFN-y-dependent NOS mRNA … picolinic acid-induced NOS mRNA expression. Finally, interleukin-4 significantly decreased IFN-y plus picolinic acid…
Number of citations: 146 www.sciencedirect.com
H Iwahashi, H Kawamori, K Fukushima - Chemico-biological interactions, 1999 - Elsevier
… rice seeding (α-picolinic acid and fusaric acid), … α-picolinic acid with ferrous ion showed a characteristic visible absorbance band with a λ max at 443 nm, suggesting that α-picolinic acid …
Number of citations: 63 www.sciencedirect.com
M Ohsugi, Y Inoue, K Takami… - … and Biological Chemistry, 1981 - Taylor & Francis
… product of apicolinic acid, 8 -10) little is known of its other metabolites in microorganisms. … apicolinic acid as sole carbon source and the formation of desthiobiotin from a-picolinic acid …
Number of citations: 5 www.tandfonline.com
P Comba, U Jermilova, C Orvig… - … A European Journal, 2017 - Wiley Online Library
… minutes at ambient temperature.13, 41 The picolinic acid (pa) family of ligands represents a … Recently, we have presented new hexadentate picolinic acid based bispidine ligands (the …
JA Fernandez-Pol, VH Bono Jr… - Proceedings of the …, 1977 - National Acad Sciences
… ), picolinic acid was tested and found to be a useful agent to study cell growth regulation. Picolinic acid … Here we report on the effects of picolinic acid on the growth of cultured cells. The …
Number of citations: 107 www.pnas.org
C Dazzi, G Candiano, S Massazza, A Ponzetto… - … of Chromatography B …, 2001 - Elsevier
… with picolinic acid. This system will be utilized to elucidate the relationship between picolinic acid … Furthermore, we provide the first evidence of picolinic acid in human blood serum. …
Number of citations: 73 www.sciencedirect.com
LE Mihajlović-Lalić, J Poljarević, S Grgurić-Šipka - Inorganica Chimica Acta, 2021 - Elsevier
… Importance of 2-picolinic acid is obvious having in mind that this molecule as terminal … Derivative of picolinic acid with condensed phenyl group, isoquinoline-3-carboxylic acid, …
Number of citations: 4 www.sciencedirect.com

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